molecular formula C5H4F3NO2 B1451475 (3-(Trifluoromethyl)isoxazol-4-yl)methanol CAS No. 493019-55-9

(3-(Trifluoromethyl)isoxazol-4-yl)methanol

Cat. No. B1451475
CAS RN: 493019-55-9
M. Wt: 167.09 g/mol
InChI Key: DRDAOAVCRWYCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(Trifluoromethyl)isoxazol-4-yl)methanol” is a chemical compound with the molecular formula C5H4F3NO2 and a molecular weight of 167.09 . It’s a versatile compound that finds applications in scientific research, drug discovery, agrochemical development, and material synthesis.


Synthesis Analysis

The synthesis of isoxazoles, including “(3-(Trifluoromethyl)isoxazol-4-yl)methanol”, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .


Molecular Structure Analysis

The molecular structure of “(3-(Trifluoromethyl)isoxazol-4-yl)methanol” includes a five-membered isoxazole ring with a trifluoromethyl group at the 3-position and a methanol group at the 4-position .

Future Directions

Isoxazoles, including “(3-(Trifluoromethyl)isoxazol-4-yl)methanol”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

[3-(trifluoromethyl)-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)2-11-9-4/h2,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDAOAVCRWYCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Trifluoromethyl)isoxazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Trifluoromethyl)isoxazol-4-yl)methanol
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(3-(Trifluoromethyl)isoxazol-4-yl)methanol
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(3-(Trifluoromethyl)isoxazol-4-yl)methanol
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(3-(Trifluoromethyl)isoxazol-4-yl)methanol
Reactant of Route 5
(3-(Trifluoromethyl)isoxazol-4-yl)methanol
Reactant of Route 6
(3-(Trifluoromethyl)isoxazol-4-yl)methanol

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